1H-Pyrrole, 2-nitroso-3,5-diphenyl-
Description
1H-Pyrrole, 2-nitroso-3,5-diphenyl- is a nitroso-functionalized pyrrole derivative featuring two phenyl substituents at positions 3 and 5 of the pyrrole ring. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their aromatic heterocyclic structure .
Properties
CAS No. |
154675-02-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-nitroso-3,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12N2O/c19-18-16-14(12-7-3-1-4-8-12)11-15(17-16)13-9-5-2-6-10-13/h1-11,17H |
InChI Key |
IBTQDCQWOPEDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)N=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1H-Pyrrole, 2-nitroso-3,5-diphenyl- with key analogs from the evidence:
Key Observations :
- Nitroso vs. Sulfonyl Groups: The nitroso group in the target compound is a stronger electron-withdrawing group compared to sulfonyl (–SO₂) in analogs like 7c and 9c.
Reactivity Insights :
- Nitroso groups are prone to dimerization or coordination with metals, unlike sulfonyl or methoxy groups in analogs. This could make the target compound useful in catalysis or as a ligand in coordination chemistry.
Physical and Spectroscopic Properties
Notes:
- The target compound’s IR spectrum would differ significantly from carbonyl-containing analogs (e.g., 6b) due to the nitroso group’s unique stretching frequencies.
- Diphenyl substituents may split aromatic proton signals in ¹H-NMR, similar to SC-2001’s complex splitting patterns .
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